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Compound of Interest

Compound Name: GSK239512

Cat. No.: B1672371

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of GSK239512, a
potent and selective histamine H3 receptor antagonist/inverse agonist, across different patient
populations. GSK239512 has been investigated for its potential to treat cognitive impairment in
Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple
sclerosis. This document summarizes key clinical trial data, compares its performance with
relevant alternatives, and provides detailed experimental protocols to support further research
and development.

Mechanism of Action: Modulating
Neurotransmission through H3 Receptor
Antagonism

GSK239512 acts as an antagonist/inverse agonist at the histamine H3 receptor.[1] This
receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting
the release of histamine.[1] By blocking this receptor, GSK239512 increases the release of
histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine,
which are crucial for cognitive processes like attention, learning, and memory.[2][3] The H3
receptor is coupled to Gai/o proteins, and its activation inhibits adenylyl cyclase, leading to a
decrease in cyclic AMP (cAMP).[4] Antagonism of the H3 receptor reverses this effect, thereby
modulating downstream signaling pathways.[4]
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Caption: Simplified signaling pathway of GSK239512.
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Clinical Efficacy in Alzheimer's Disease

A Phase Il, randomized, double-blind, placebo-controlled study evaluated the efficacy and
safety of GSK239512 as a monotherapy in 196 subjects with mild-to-moderate Alzheimer's
disease.[5] The primary endpoints were the change from baseline in the Episodic Memory and
Executive Function/Working Memory composite scores from the CogState neuropsychological
test battery at Week 16.[5]

Outcome Effect Size
GSK239512 Placebo p-value
Measure (ES)
Episodic Memory Less
Improvement 0.35 0.0495
(CogState) Improvement
Executive
Function/Workin No significant No significant NS
g Memory improvement improvement
(CogsState)
No significant No significant
ADAS-Cog - NS
change change

Table 1: Efficacy of GSK239512 in Mild-to-Moderate Alzheimer's Disease.[5]

While GSK239512 demonstrated a statistically significant improvement in episodic memory, it
did not show a benefit in executive function or on the Alzheimer's Disease Assessment Scale-
Cognitive Subscale (ADAS-Cog).[5] The most common adverse events were headache,
dizziness, and sleep disturbances.[5]

Comparison with Standard of Care: Donepedzil

Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for mild to moderate
Alzheimer's disease. Clinical trials have shown that donepezil produces modest improvements
in cognitive function as measured by the ADAS-Cog.[6][7][8] In a 24-week trial, patients treated
with 5 mg/day and 10 mg/day of donepezil showed a significant improvement in ADAS-Cog
scores compared to placebo.[8] While a direct head-to-head trial is unavailable, the lack of a
significant effect of GSK239512 on the ADAS-Cog suggests that its cognitive-enhancing effects
may be more selective than those of donepezil.
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Clinical Efficacy in Schizophrenia

The efficacy of GSK239512 for cognitive impairment associated with schizophrenia was
assessed in a Phase Il exploratory, randomized, double-blind, placebo-controlled study
involving 50 stable outpatients on antipsychotic therapy.[9] The primary endpoint was the
CogState Schizophrenia Battery (CSSB) Composite Score.[9]

Outcome Effect Size
GSK239512 Placebo 95% CI
Measure (ES)
CSSB Small positive
- 0.29 -0.40, 0.99

Composite Score  effect

CSSB
Processing - Favored -0.46 -
Speed
MATRICS
Neutral/Favored
Consensus - - -
Placebo

Cognitive Battery

Table 2: Efficacy of GSK239512 in Cognitive Impairment in Schizophrenia.[9]

GSK239512 was associated with a small positive effect on the overall cognitive score but did
not show a broad beneficial effect across all cognitive domains, with processing speed favoring
the placebo group.[9] The effects on the MATRICS Consensus Cognitive Battery (MCCB) were
mostly neutral or favored placebo.[9] The drug was generally well-tolerated.[9]

Comparison with Atypical Antipsychotics

Atypical antipsychotics are the standard of care for managing psychotic symptoms in
schizophrenia. While their primary efficacy is on positive symptoms, their effects on cognitive
deficits are modest at best. Some studies have suggested that certain atypical antipsychotics,
like olanzapine, may improve specific cognitive domains, such as verbal learning and memory.
[10][11] However, a direct comparison of the cognitive effects of GSK239512 and atypical
antipsychotics using the same comprehensive cognitive batteries is not available. The small
and selective effect of GSK239512 on cognition in schizophrenia patients already receiving
antipsychotics suggests a limited adjunctive role in this patient population.
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Potential in Relapsing-Remitting Multiple Sclerosis
(RRMS)

A Phase I, randomized, single-blind, placebo-controlled study investigated the potential of
GSK239512 to promote remyelination in 131 patients with RRMS.[12] The co-primary
endpoints were the mean changes in post-lesion magnetization transfer ratio (MTR), a marker
of myelination.[12]

Outcome Measure .
90% Confidence Interval

(Change in Normalized Effect Size (ES) )
MTR)
Gadolinium-Enhanced (GdE)
) 0.344 0.018, 0.671
Lesions
Delta-MTR Defined Lesions 0.243 -0.112, 0.598

Table 3: Remyelinating Activity of GSK239512 in RRMS.[12]

GSK239512 was associated with a small positive effect on remyelination in GdE lesions.[12]
The overall incidence of adverse events was similar to placebo, although insomnia was more
common with GSK239512.[12] These findings suggest a potential novel therapeutic avenue for
promoting myelin repair in MS.

Experimental Protocols
Alzheimer's Disease Study (Grove et al., 2014)

o Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled,
parallel-group study.[5]

o Participants: 196 subjects with a diagnosis of probable mild-to-moderate Alzheimer's disease
(Mini-Mental State Examination [MMSE] score of 16-24).[5]

e Intervention: Oral GSK239512 (n=97) or placebo (n=99) once daily. GSK239512 was titrated
up from 10ug to a maximum of 80ug over 4 weeks, followed by a 12-week maintenance
phase.[5]
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o Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the
CogState Episodic Memory and Executive Function/Working Memory composite scores at
Week 16. Secondary endpoints included the ADAS-Cog and other clinical measures.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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